molecular formula C21H21N3O2 B2945108 N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1291832-30-8

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Numéro de catalogue: B2945108
Numéro CAS: 1291832-30-8
Poids moléculaire: 347.418
Clé InChI: RQWIHDLVIASQMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

Mécanisme D'action

Target of Action

The primary target of F6609-1301, also known as BION-1301, is A PRoliferation Inducing Ligand (APRIL) . APRIL is a TNF-family cytokine involved in B-cell signaling via TACI and BCMA receptor activation . It plays a crucial role in driving IgA class-switching and survival of IgA-secreting plasma cells .

Mode of Action

F6609-1301 is a novel humanized monoclonal antibody that binds and blocks APRIL . By doing so, it prevents APRIL from binding to its receptors, thereby inhibiting its role in B-cell signaling . This potentially disease-modifying mechanism aims to deplete galactose-deficient IgA1 (Gd-IgA1), considered the initiating pathogenic event in certain diseases .

Biochemical Pathways

The blocking of APRIL by F6609-1301 affects the IgA class-switching pathway . This leads to a reduction in the secretion of Gd-IgA1 . The decrease in Gd-IgA1 levels can prevent the formation of nephritogenic immune complexes, which are known to cause glomerular injury .

Pharmacokinetics

F6609-1301 has shown a favorable safety profile and pharmacokinetic half-life of approximately 33 days . It demonstrated dose-dependent pharmacodynamic effects characterized by durable reductions in serum levels of free APRIL, IgA, Gd-IgA1, and IgM, with a lesser reduction in IgG .

Result of Action

The action of F6609-1301 results in a reduction of proteinuria in patients with certain diseases . This reduction was sustained and continued to decline through one year in patients across a range of disease severity . These data provide early proof-of-concept for the disease-modifying potential of F6609-1301 .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of F6609-1301 are not mentioned in the available resources, it’s important to note that factors such as patient’s health status, concomitant medications, and lifestyle can potentially influence the action of any drug

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Alcohols, carboxylic acids.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Acetamide Derivatives: Compounds with similar acetamide functional groups but different aromatic rings.

Uniqueness

“N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other pyridazinone or acetamide derivatives.

Propriétés

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-7-9-17(10-8-14)18-11-12-20(26)24(23-18)13-19(25)22-21-15(2)5-4-6-16(21)3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIHDLVIASQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.